molecular formula C17H30ClNO4 B2504330 Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride CAS No. 1185534-05-7

Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2504330
CAS No.: 1185534-05-7
M. Wt: 347.88
InChI Key: DIVHOZZELVBJGY-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound features a piperidine ring, a hallmark in medicinal chemistry due to its versatility and presence in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride can be approached through multi-step organic reactions Initial steps often involve the functionalization of piperidine derivatives

Industrial Production Methods

Industrial production of this compound typically employs continuous flow systems to ensure optimal reaction conditions and scalability. Key reagents are supplied in precise ratios, and reaction intermediates are monitored through advanced spectroscopic techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound undergoes several types of reactions:

  • Oxidation: : Oxidation reactions can convert the hydroxyl group into corresponding carbonyl compounds.

  • Reduction: : Reduction reactions, such as hydrogenation, can further modify the alkyne group.

  • Substitution: : Nucleophilic substitution reactions can replace specific groups on the piperidine ring or ethyl ester moiety.

Common Reagents and Conditions

Reagents like sodium hydride (for deprotonation), palladium on carbon (for hydrogenation), and organolithium compounds (for nucleophilic additions) are commonly used under specific conditions—usually in inert atmospheres and controlled temperatures.

Major Products Formed from These Reactions

  • Oxidation: : Yields carbonyl compounds such as ketones or aldehydes.

  • Reduction: : Produces saturated aliphatic compounds.

  • Substitution: : Results in derivatives with varied functional groups enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

This compound finds application in organic synthesis as a building block for more complex molecules, particularly in creating libraries of compounds for drug discovery.

Biology

In biological research, it can be used to probe cellular processes due to its structural compatibility with biological macromolecules.

Medicine

Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride has potential therapeutic applications due to its bioactive nature. It may serve as a scaffold for developing drugs targeting specific pathways or receptors.

Industry

In the industrial context, this compound can be used in the production of fine chemicals and as a precursor in manufacturing high-performance materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride often involves binding to specific molecular targets, such as enzymes or receptors. It interacts through hydrogen bonding, van der Waals forces, and sometimes covalent bonding with active site residues, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-hydroxy-3-butyl)piperidine-4-carboxylate

  • Ethyl 1-(2-hydroxy-3-((3-methylbut-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate

Highlighting Uniqueness

Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride is unique due to its combination of an alkyne group and a piperidine ring, making it particularly versatile for further chemical modifications and applications in various fields.

Properties

IUPAC Name

ethyl 1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4.ClH/c1-5-17(4,6-2)22-13-15(19)12-18-10-8-14(9-11-18)16(20)21-7-3;/h1,14-15,19H,6-13H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVHOZZELVBJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1CCC(CC1)C(=O)OCC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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